N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC20056311
Molecular Formula: C19H16ClNO3
Molecular Weight: 341.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16ClNO3 |
|---|---|
| Molecular Weight | 341.8 g/mol |
| IUPAC Name | N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C19H16ClNO3/c1-10-7-11(2)18-13(8-10)16(22)9-17(24-18)19(23)21-15-6-4-5-14(20)12(15)3/h4-9H,1-3H3,(H,21,23) |
| Standard InChI Key | OWODVWRAHNCLCX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(C(=CC=C3)Cl)C)C |
Introduction
N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromone family. Chromones are known for their biological and pharmacological significance, particularly in antihistaminic, anti-inflammatory, and anticancer applications. The compound features a chromone core with specific substitutions, including a carboxamide group and halogenated aromatic functionalities.
Structural Characteristics
The compound's molecular structure consists of:
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A chromone skeleton (4H-chromen-4-one), a bicyclic system containing a benzopyranone.
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Substituents:
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Two methyl groups at positions 6 and 8 on the chromone ring.
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A carboxamide group (-CONH-) at position 2.
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A 3-chloro-2-methylphenyl group attached to the carboxamide nitrogen.
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This combination of substituents contributes to its physicochemical properties and potential biological activity.
Synthesis
The synthesis of compounds like N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves:
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Starting Material: A chromone derivative functionalized at position 2.
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Amidation Reaction: Reacting the chromone derivative with an appropriate amine (e.g., 3-chloro-2-methylaniline) under controlled conditions.
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Catalysts and Solvents: The reaction often employs coupling agents or catalysts like triethylamine in solvents such as dichloromethane.
Biological Significance
Chromone derivatives are widely studied for their diverse biological activities:
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Antihistaminic Activity: Chromone-based compounds have shown inhibition of histamine-induced contractions in isolated tissues, making them potential candidates for anti-allergic therapies .
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Bronchodilatory Effects: Some derivatives stabilize mast cells and act as H1-receptor antagonists .
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Anticancer Potential: The chromone scaffold has been explored for cytotoxic effects against cancer cell lines .
While specific data on N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is limited, its structural similarity to other bioactive chromones suggests comparable properties.
Research Findings
In studies involving related compounds:
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Substituents like chlorine and methyl groups enhance biological activity by improving receptor binding affinity .
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The introduction of an amide group increases solubility and bioavailability .
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Compounds with similar structures have demonstrated significant inhibition of histamine-induced responses in guinea pig models .
Limitations and Future Research
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Limited Data: Specific pharmacological evaluations for this compound are scarce.
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Optimization: Future research should focus on optimizing its structure for enhanced activity.
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Toxicology Studies: Comprehensive toxicological assessments are needed to ensure safety.
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